molecular formula C7H6N2O B15223929 4-Amino-3-ethynylpyridin-2(1H)-one

4-Amino-3-ethynylpyridin-2(1H)-one

Cat. No.: B15223929
M. Wt: 134.14 g/mol
InChI Key: DAOSGWRWFFGNAH-UHFFFAOYSA-N
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Description

4-Amino-3-ethynylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 4 exhibits nucleophilic character, enabling reactions with electrophilic reagents:

Alkylation/Acylation :

  • Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-alkylated or N-acylated derivatives.

  • Example: Reaction with acetyl chloride yields 4-acetamido-3-ethynylpyridin-2(1H)-one .

Schiff Base Formation :

  • Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives. This reaction is pH-dependent and often requires dehydrating agents like molecular sieves .

Ethynyl Group Reactivity

The ethynyl substituent at position 3 facilitates:

Cycloaddition Reactions :

  • Participates in Huisgen azide-alkyne cycloaddition (Cu-catalyzed "click" chemistry) with azides to form 1,2,3-triazole rings. For example:

    4-Amino-3-ethynylpyridin-2(1H)-one+R-N3Cu(I)Triazole-fused pyridinone\text{this compound} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole-fused pyridinone}

    This reaction is highly regioselective under mild conditions .

Sonogashira Coupling :

  • Cross-couples with aryl/vinyl halides (e.g., iodobenzene) in the presence of Pd catalysts to form extended π-conjugated systems .

Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Pyrazolo[3,4-b]pyridines :

  • Reacts with hydrazines (e.g., phenylhydrazine) to form pyrazolo[3,4-b]pyridin-3-amine derivatives via cyclocondensation. The reaction proceeds through nucleophilic attack at the ethynyl group, followed by ring closure .

Oxazolo[5,4-b]pyridines :

  • Undergoes condensation with 2-phenyloxazol-5(4H)-ones under thermal conditions (180°C, solvent-free) to yield tricyclic morpholinopyrones .

Oxidation and Reduction

Oxidation :

  • The ethynyl group can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄), yielding 3-acetyl-4-aminopyridin-2(1H)-one. This transformation is sensitive to reaction conditions to avoid over-oxidation .

Reduction :

  • Catalytic hydrogenation (H₂/Pd) reduces the ethynyl group to an ethyl substituent, producing 4-amino-3-ethylpyridin-2(1H)-one .

Coordination Chemistry

The amino and carbonyl groups enable metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic applications and material science .

Table 1: Representative Reactions of this compound

Reaction TypeReagents/ConditionsProductKey References
N-AcylationAcetyl chloride, pyridine, RT4-Acetamido-3-ethynylpyridin-2(1H)-one
Click ChemistryBenzyl azide, CuSO₄, sodium ascorbate1,2,3-Triazole-pyridinone hybrid
Sonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, NE

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-amino-3-ethynyl-1H-pyridin-2-one

InChI

InChI=1S/C7H6N2O/c1-2-5-6(8)3-4-9-7(5)10/h1,3-4H,(H3,8,9,10)

InChI Key

DAOSGWRWFFGNAH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CNC1=O)N

Origin of Product

United States

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